molecular formula C10H7FO2S2 B2690274 3-Thiophen-2-ylbenzenesulfonyl fluoride CAS No. 1879091-89-0

3-Thiophen-2-ylbenzenesulfonyl fluoride

Cat. No.: B2690274
CAS No.: 1879091-89-0
M. Wt: 242.28
InChI Key: OPLJATULIOXBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiophen-2-ylbenzenesulfonyl fluoride is a chemical compound that features a thiophene ring and a benzenesulfonyl fluoride group. Thiophene is a five-membered aromatic ring containing sulfur, and it is known for its stability and electronic properties. The benzenesulfonyl fluoride group is known for its reactivity, particularly in the formation of sulfonamides and other derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophen-2-ylbenzenesulfonyl fluoride typically involves the reaction of thiophene derivatives with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion. Another method involves the direct fluorination of sulfonyl chlorides using reagents like potassium fluoride or cesium fluoride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

3-Thiophen-2-ylbenzenesulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Thiols: Formed from reduction reactions.

Scientific Research Applications

3-Thiophen-2-ylbenzenesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiophen-2-ylbenzenesulfonyl fluoride primarily involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. The thiophene ring can also interact with various molecular targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonyl fluoride: Similar in structure but lacks the benzene ring.

    Benzenesulfonyl fluoride: Lacks the thiophene ring.

    Thiophenesulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.

Uniqueness

3-Thiophen-2-ylbenzenesulfonyl fluoride is unique due to the combination of the thiophene ring and the benzenesulfonyl fluoride group. This combination imparts distinct electronic properties and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

3-thiophen-2-ylbenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2S2/c11-15(12,13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLJATULIOXBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.